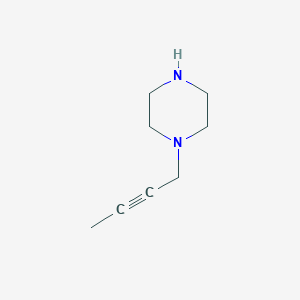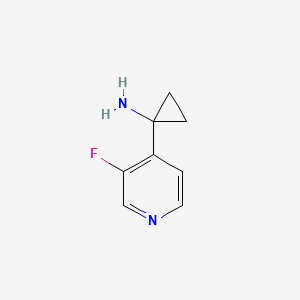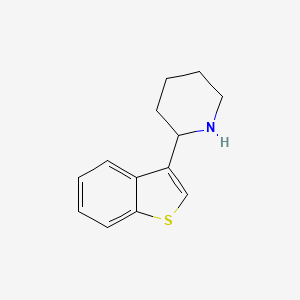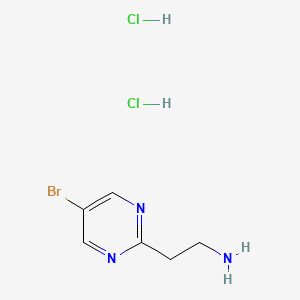![molecular formula C8H13ClO2S B13528166 Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
Spiro[2.5]octane-6-sulfonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[2.5]octane-6-sulfonylchloride is a chemical compound characterized by a unique spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and a cyclopropane ring, with a sulfonyl chloride functional group attached to the cyclohexane ring. The molecular formula of this compound is C8H13ClO2S, and it has a molecular weight of 208.71 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octane-6-sulfonylchloride typically involves the reaction of Spiro[2.5]octane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: Spiro[2.5]octane
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Spiro[2.5]octane-6-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation
科学研究应用
Spiro[2.5]octane-6-sulfonylchloride has diverse applications in scientific research, including:
作用机制
The mechanism of action of Spiro[2.5]octane-6-sulfonylchloride involves the sulfonylation of target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and for developing enzyme inhibitors .
相似化合物的比较
Similar Compounds
Spiro[2.5]octane: Lacks the sulfonyl chloride group and is less reactive.
Spiro[2.5]octane-4,8-dione: Contains a dione functional group instead of a sulfonyl chloride group.
Spiro[2.5]octane-6-sulfonic acid: Formed by the oxidation of Spiro[2.5]octane-6-sulfonylchloride.
Uniqueness
This compound is unique due to its combination of a spirocyclic structure and a highly reactive sulfonyl chloride group. This combination makes it a versatile reagent in organic synthesis and a valuable tool in biochemical research .
属性
分子式 |
C8H13ClO2S |
|---|---|
分子量 |
208.71 g/mol |
IUPAC 名称 |
spiro[2.5]octane-6-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-1-3-8(4-2-7)5-6-8/h7H,1-6H2 |
InChI 键 |
MMHFUZHVSIDHLC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1S(=O)(=O)Cl)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B13528083.png)






![1-[1-(5-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13528121.png)
![7-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13528124.png)





